N-(3,5-dimethylphenyl)-2-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide N-(3,5-dimethylphenyl)-2-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1058456-77-1
VCID: VC11928223
InChI: InChI=1S/C20H26N8O/c1-4-28-20-18(24-25-28)19(21-13-22-20)27-7-5-26(6-8-27)12-17(29)23-16-10-14(2)9-15(3)11-16/h9-11,13H,4-8,12H2,1-3H3,(H,23,29)
SMILES: CCN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)NC4=CC(=CC(=C4)C)C)N=N1
Molecular Formula: C20H26N8O
Molecular Weight: 394.5 g/mol

N-(3,5-dimethylphenyl)-2-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide

CAS No.: 1058456-77-1

Cat. No.: VC11928223

Molecular Formula: C20H26N8O

Molecular Weight: 394.5 g/mol

* For research use only. Not for human or veterinary use.

N-(3,5-dimethylphenyl)-2-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide - 1058456-77-1

Specification

CAS No. 1058456-77-1
Molecular Formula C20H26N8O
Molecular Weight 394.5 g/mol
IUPAC Name N-(3,5-dimethylphenyl)-2-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]acetamide
Standard InChI InChI=1S/C20H26N8O/c1-4-28-20-18(24-25-28)19(21-13-22-20)27-7-5-26(6-8-27)12-17(29)23-16-10-14(2)9-15(3)11-16/h9-11,13H,4-8,12H2,1-3H3,(H,23,29)
Standard InChI Key VMMZRIOAUNXINA-UHFFFAOYSA-N
SMILES CCN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)NC4=CC(=CC(=C4)C)C)N=N1
Canonical SMILES CCN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)NC4=CC(=CC(=C4)C)C)N=N1

Introduction

N-(3,5-dimethylphenyl)-2-(4-{3-ethyl-3H- triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide is a complex organic compound featuring a piperazine ring attached to a triazolopyrimidine moiety, further substituted with a dimethylphenyl group and an acetamide functional group. This compound is of interest in scientific research due to its potential biological activities, which are often associated with compounds containing triazole and pyrimidine rings.

Synthesis

The synthesis of N-(3,5-dimethylphenyl)-2-(4-{3-ethyl-3H- triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide typically involves multi-step synthetic pathways. These pathways require careful control of reaction conditions to ensure high yield and purity. The process may involve:

  • Formation of Triazole Derivatives: Utilizing 3-ethyl-3H- triazolo[4,5-d]pyrimidine as a core structure.

  • Piperazine Ring Formation: Attachment of the piperazine ring to the triazolopyrimidine moiety.

  • Final Coupling: Attaching the dimethylphenyl group to the acetamide moiety.

Potential Biological Activities

While specific data on N-(3,5-dimethylphenyl)-2-(4-{3-ethyl-3H- triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide is limited, compounds with similar structures have shown potential in various biological activities:

  • Antiviral Properties: Triazole derivatives are known for their antiviral activities, often inhibiting viral replication by interfering with viral enzymes.

  • Anticancer Activity: Compounds containing triazole rings have demonstrated significant anticancer properties, showing cytotoxic effects against cancer cell lines.

  • Antimicrobial Activity: The presence of certain functional groups may contribute to antimicrobial properties, though specific studies on this compound are needed.

Research Findings and Future Directions

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